molecular formula C21H18N4O5 B226808 6-(4-METHOXYPHENYL)-1,3-DIMETHYL-5-(3-NITROPHENYL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE

6-(4-METHOXYPHENYL)-1,3-DIMETHYL-5-(3-NITROPHENYL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE

Cat. No.: B226808
M. Wt: 406.4 g/mol
InChI Key: PERBTLGZXMTHQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-METHOXYPHENYL)-1,3-DIMETHYL-5-(3-NITROPHENYL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE is a complex organic compound that belongs to the pyrimidine family. This compound is characterized by its unique structure, which includes methoxyphenyl, dimethyl, and nitrophenyl groups attached to a pyrrolo[3,4-d]pyrimidine-2,4-dione core. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-METHOXYPHENYL)-1,3-DIMETHYL-5-(3-NITROPHENYL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methoxybenzaldehyde with 3-nitroacetophenone in the presence of a base to form an intermediate chalcone. This intermediate is then subjected to cyclization with urea or thiourea under acidic or basic conditions to yield the desired pyrimidine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing reaction time and cost. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

6-(4-METHOXYPHENYL)-1,3-DIMETHYL-5-(3-NITROPHENYL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C) for reduction, and strong nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pressures .

Major Products

Scientific Research Applications

6-(4-METHOXYPHENYL)-1,3-DIMETHYL-5-(3-NITROPHENYL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-METHOXYPHENYL)-1,3-DIMETHYL-5-(3-NITROPHENYL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE primarily involves the inhibition of PARP-1. PARP-1 is a DNA-binding protein that plays a crucial role in the repair of DNA damage. By inhibiting PARP-1, the compound prevents the repair of damaged DNA, leading to genomic instability and cell death. This mechanism is particularly effective in cancer cells, which rely heavily on PARP-1 for survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-METHOXYPHENYL)-1,3-DIMETHYL-5-(3-NITROPHENYL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity.

Properties

Molecular Formula

C21H18N4O5

Molecular Weight

406.4 g/mol

IUPAC Name

6-(4-methoxyphenyl)-1,3-dimethyl-5-(3-nitrophenyl)pyrrolo[3,4-d]pyrimidine-2,4-dione

InChI

InChI=1S/C21H18N4O5/c1-22-17-12-24(14-7-9-16(30-3)10-8-14)19(18(17)20(26)23(2)21(22)27)13-5-4-6-15(11-13)25(28)29/h4-12H,1-3H3

InChI Key

PERBTLGZXMTHQW-UHFFFAOYSA-N

SMILES

CN1C2=CN(C(=C2C(=O)N(C1=O)C)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=C(C=C4)OC

Canonical SMILES

CN1C2=CN(C(=C2C(=O)N(C1=O)C)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=C(C=C4)OC

Origin of Product

United States

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